molecular formula C22H23N3O3 B2807024 1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-60-8

1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2807024
CAS No.: 899750-60-8
M. Wt: 377.444
InChI Key: ZYDRZHXQSFNNDP-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Mechanism of Action

Target of Action

The primary target of this compound is the 18-kDa translocator protein (TSPO) . TSPO is an 18-kDa carrier protein with five transmembrane domains localized on the outer mitochondrial membrane of steroid-producing cells of the nervous system . The transport of cholesterol to the inner mitochondrial membrane, which provides the biosynthesis of neurosteroids, is the main function of TSPO .

Mode of Action

The compound interacts with TSPO, leading to the activation of cholesterol transfer and an increase in the biosynthesis of neurosteroids . Neurosteroids have a specific binding site on the GABA A receptor , the interaction with which increases the frequency of the chloride channel opening, which enhances the inhibition of the transmission of nervous excitation . The anxiolytic effect of neurosteroids is free from the undesirable effects of benzodiazepines .

Biochemical Pathways

The compound affects the pathway involving the transport of cholesterol to the inner mitochondrial membrane . This process is crucial for the biosynthesis of neurosteroids . The compound’s interaction with TSPO leads to an increase in neurosteroid biosynthesis , which in turn affects the functioning of the GABA A receptor .

Pharmacokinetics

The synthesized compounds have been reported to have a favorable profile of admet characteristics , which determines their prospects for development as medicines .

Result of Action

The compound’s action results in an increase in the biosynthesis of neurosteroids . This leads to an enhancement in the inhibition of the transmission of nervous excitation . An anxiolytic activity was detected in eight compounds at doses of 0.1–5.0 mg/kg with intraperitoneal administration under conditions of emotional stress .

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves several synthetic routes. One common method is the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives, resulting in pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction . Other methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its pyrrolopyrazine scaffold, which imparts a wide range of biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-11-10-16(15-20(19)28-2)21-18-9-6-12-24(18)13-14-25(21)22(26)23-17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRZHXQSFNNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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